REACTION_CXSMILES
|
[ClH:1].O.[N:3]1([C:9]2[N:14]=[C:13]([C:15]3[C:16]([C:22]([F:25])([F:24])[F:23])=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=3)[CH:12]=[C:11]([N:26]3[CH2:31][CH2:30][O:29][CH2:28][CH2:27]3)[N:10]=2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>CO>[ClH:1].[N:3]1([C:9]2[N:14]=[C:13]([C:15]3[C:16]([C:22]([F:25])([F:23])[F:24])=[CH:17][C:18]([NH2:21])=[N:19][CH:20]=3)[CH:12]=[C:11]([N:26]3[CH2:27][CH2:28][O:29][CH2:30][CH2:31]3)[N:10]=2)[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
Cl.O.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
vial at 25° C.
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness by nitrogen flow at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting solid is collected
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |